molecular formula C18H27N3O3S B14967642 4-isobutyl-3-methyl-N-pentyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-isobutyl-3-methyl-N-pentyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B14967642
M. Wt: 365.5 g/mol
InChI Key: XXYXFRRDSFUDHZ-UHFFFAOYSA-N
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Description

4-isobutyl-3-methyl-N-pentyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structural framework, which includes a benzothiadiazine ring system. Benzothiadiazines are known for their diverse pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 4-isobutyl-3-methyl-N-pentyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

4-isobutyl-3-methyl-N-pentyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiadiazine ring are replaced by other groups.

Scientific Research Applications

4-isobutyl-3-methyl-N-pentyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-isobutyl-3-methyl-N-pentyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. These interactions result in the observed pharmacological effects, such as inhibition of certain enzymes or activation of specific receptors .

Comparison with Similar Compounds

4-isobutyl-3-methyl-N-pentyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties compared to other benzothiadiazine derivatives.

Properties

Molecular Formula

C18H27N3O3S

Molecular Weight

365.5 g/mol

IUPAC Name

3-methyl-4-(2-methylpropyl)-1,1-dioxo-N-pentyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H27N3O3S/c1-5-6-7-10-19-18(22)15-8-9-16-17(11-15)25(23,24)20-14(4)21(16)12-13(2)3/h8-9,11,13H,5-7,10,12H2,1-4H3,(H,19,22)

InChI Key

XXYXFRRDSFUDHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)N(C(=NS2(=O)=O)C)CC(C)C

Origin of Product

United States

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